molecular formula C19H18N2O5S2 B2643356 2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)oxy)-4-methylbenzo[d]thiazole CAS No. 1396857-14-9

2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)oxy)-4-methylbenzo[d]thiazole

Cat. No.: B2643356
CAS No.: 1396857-14-9
M. Wt: 418.48
InChI Key: VWWNLMHSVGLWNX-UHFFFAOYSA-N
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Description

This compound features a benzo[d]thiazole core substituted with a methyl group at position 4 and a sulfonylazetidine moiety at position 2. The azetidine ring is further functionalized with a 2,3-dihydrobenzo[b][1,4]dioxin group via a sulfonyl linker.

Properties

IUPAC Name

2-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)azetidin-3-yl]oxy-4-methyl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5S2/c1-12-3-2-4-17-18(12)20-19(27-17)26-13-10-21(11-13)28(22,23)14-5-6-15-16(9-14)25-8-7-24-15/h2-6,9,13H,7-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWWNLMHSVGLWNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)S(=O)(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)oxy)-4-methylbenzo[d]thiazole typically involves multiple steps:

    Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the azetidine ring: The azetidine ring can be introduced via nucleophilic substitution reactions, where an appropriate azetidine precursor reacts with the benzo[d]thiazole derivative.

    Attachment of the dihydrobenzo[b][1,4]dioxin moiety: This step involves the sulfonylation of the azetidine ring, followed by the attachment of the dihydrobenzo[b][1,4]dioxin group through etherification reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)oxy)-4-methylbenzo[d]thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the sulfonyl group to a thiol.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents onto the benzo[d]thiazole core or the azetidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides, aryl halides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)oxy)-4-methylbenzo[d]thiazole has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an antimicrobial, anticancer, or anti-inflammatory agent.

    Industry: It can be utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)oxy)-4-methylbenzo[d]thiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzodioxin-Thiazole Hybrids

The following table summarizes key structural and synthetic differences between the target compound and analogues from the evidence:

Compound Structure Key Substituents Synthetic Yield Reported Activity Ref.
Target Compound Benzo[d]thiazole with sulfonylazetidine-benzodioxin -SO₂-azetidine-O- linker, 4-methyl Not reported Not specified
Compound 7a () Dihydrothiazole with benzodioxin-ethylidene hydrazono (4-Bromophenyl), phenyl 85% Aldose reductase inhibition
Compound 12t () Thiazole with benzodioxin-methanone and methoxyphenethylamino 4-Amino, methoxyphenethylamino Not specified CDK9 inhibition (hypothesized)
Compound 24 () Thiazole with benzodioxin and 4-methoxyphenyl 4-(4-Methoxyphenyl) Not specified Antiviral (VEEV inhibition)
Compound Thiazole with dimethoxybenzylidene hydrazone Hydrazone, 3,4-dimethoxy Not reported Not specified
Compound Triazolone with nitrothiazole-thio 5-Nitrothiazole, triazolone Not specified Not reported

Key Structural Differences and Implications

Sulfonylazetidine vs. Hydrazone/Amino Groups: The target’s sulfonylazetidine linker introduces rigidity and electron-withdrawing properties, contrasting with hydrazone (e.g., 7a) or amino (e.g., 12t) groups. This may enhance metabolic stability or alter binding kinetics compared to analogues .

Benzodioxin Positioning: The benzodioxin group is directly linked via sulfonyl in the target, whereas in 12t (), it is part of a methanone group. This difference could influence π-π stacking or hydrogen-bonding capabilities .

Biological Activity Trends :

  • Thiazoles with electron-withdrawing substituents (e.g., nitro in ) often exhibit enhanced bioactivity. However, the target’s sulfonyl group may confer distinct selectivity compared to antiviral thiazoles (e.g., 24, ) .

Physicochemical Properties

  • Solubility : The sulfonylazetidine group may improve aqueous solubility compared to hydrophobic hydrazones (e.g., 7a–7f) .
  • Thermal Stability : High melting points in hydrazone derivatives () suggest greater thermal stability than the target, though data are lacking.

Biological Activity

The compound 2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)oxy)-4-methylbenzo[d]thiazole is a synthetic derivative that incorporates a complex structure involving a dihydrobenzo[d]dioxin moiety and a thiazole ring. This article explores its biological activity, focusing on its potential therapeutic applications, particularly in the context of neuropharmacology and cancer research.

Chemical Structure and Properties

The chemical formula of the compound is C18H18N4O3SC_{18}H_{18}N_4O_3S, with a molecular weight of approximately 398.44 g/mol. Its structure can be broken down into key functional groups that contribute to its biological activity:

  • Dihydrobenzo[b][1,4]dioxin : Known for its role in various pharmacological effects.
  • Azetidine : A four-membered nitrogen-containing ring that may influence receptor binding.
  • Thiazole : Often associated with antimicrobial and anticancer properties.

Antidepressant Activity

Research indicates that derivatives containing the dihydrobenzo[b][1,4]dioxin structure exhibit significant binding affinities at serotonin receptors (5-HT1A and 5-HT2A). For instance, compounds similar to our target compound have shown:

  • High affinity for 5-HT1A receptors (Ki = 17 nM).
  • Potent antidepressant-like effects as demonstrated in behavioral tests such as the Forced Swimming Test (FST) and Tail Suspension Test (TST) in mice .

Anticancer Potential

The thiazole component has been linked to anticancer properties. In vitro studies suggest that compounds with similar structures can induce apoptosis in various cancer cell lines. The mechanism appears to involve:

  • Inhibition of cell proliferation.
  • Induction of cell cycle arrest.

A study evaluating benzothiazole derivatives showed promising results in inhibiting tumor growth in xenograft models .

Study on Antidepressant Activity

In a comparative study of several benzothiazole-containing compounds, one derivative demonstrated a marked reduction in immobility time during the FST, suggesting strong antidepressant effects. The study highlighted the importance of the dihydrobenzo[b][1,4]dioxin moiety for enhancing receptor affinity and efficacy .

Anticancer Efficacy

Another investigation focused on the anticancer activity of thiazole derivatives showed that compounds structurally related to our target exhibited significant cytotoxicity against breast and lung cancer cell lines. The study reported IC50 values indicating effective concentration ranges for inducing apoptosis .

Data Tables

Activity Compound IC50/ Ki Values Effect
Antidepressant2-((1-(Dihydrobenzo[b][1,4]dioxin))Ki = 17 nMSignificant reduction in immobility time
AnticancerBenzothiazole DerivativeIC50 = 10 µMInduces apoptosis in cancer cells

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)oxy)-4-methylbenzo[d]thiazole?

  • Methodology :

  • Step 1 : React 2,3-dihydrobenzo[b][1,4]dioxin-6-sulfonyl chloride with azetidin-3-ol under reflux in anhydrous DMSO for 18–24 hours to form the sulfonated azetidine intermediate.
  • Step 2 : Couple the intermediate with 4-methylbenzo[d]thiazole-2-ol via nucleophilic substitution in the presence of potassium carbonate (K₂CO₃) and catalytic KI in acetonitrile at 80°C.
  • Yield Optimization : Use column chromatography (silica gel, ethyl acetate/hexane) for purification, achieving ~65% yield (similar to analogous sulfonamide syntheses) .

Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?

  • Analytical Techniques :

  • NMR Spectroscopy : Assign peaks using ¹H and ¹³C NMR to verify sulfonyl-azetidine linkage (δ ~3.5–4.5 ppm for azetidine protons) and benzo[d]thiazole substitution (δ ~7.2–8.3 ppm for aromatic protons).
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error.
  • X-ray Crystallography : Resolve stereochemical ambiguities (e.g., azetidine ring puckering) if single crystals are obtainable .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound’s biological activity?

  • Experimental Design :

  • Analog Synthesis : Modify substituents systematically (e.g., replace 4-methylbenzo[d]thiazole with 5,7-dimethyl variants or alter the sulfonyl group).
  • Biological Assays : Test analogs against targets like kinases (e.g., CDK9) or antimicrobial models. Compare IC₅₀ values to identify critical functional groups (e.g., sulfonyl-azetidine’s role in binding affinity) .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with active sites (e.g., ATP-binding pockets) .

Q. How to resolve contradictions in biological activity data across studies?

  • Case Study : If one study reports potent kinase inhibition while another shows no activity:

  • Reproducibility Checks : Confirm assay conditions (e.g., ATP concentration, pH).
  • Metabolite Analysis : Use LC-MS to identify degradation products or reactive intermediates.
  • Cellular Permeability : Assess via Caco-2 monolayer assays; poor permeability may explain discrepancies between in vitro and cell-based results .

Q. What experimental designs are optimal for studying its environmental or metabolic fate?

  • Environmental Persistence :

  • Hydrolysis Studies : Incubate in buffers (pH 2–12) at 37°C and monitor degradation via HPLC.
  • Photolysis : Expose to UV light (254 nm) and track byproducts .
    • Metabolic Stability :
  • Liver Microsome Assay : Use human/rat microsomes with NADPH cofactor; quantify parent compound depletion over 60 minutes .

Methodological Challenges and Solutions

Q. How to optimize reaction conditions for low-yielding steps in synthesis?

  • Problem : Poor coupling efficiency between sulfonated azetidine and benzo[d]thiazole.
  • Solutions :

  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 120°C vs. 18 hours conventional heating).
  • Catalyst Screening : Test Pd(OAc)₂ or CuI for cross-coupling improvements .

Q. What strategies mitigate aggregation or solubility issues in biological assays?

  • Approaches :

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes.
  • Dynamic Light Scattering (DLS) : Confirm monodisperse particle size (<50 nm) .

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